Product packaging for Feretoside(Cat. No.:CAS No. 27530-67-2)

Feretoside

Cat. No.: B113735
CAS No.: 27530-67-2
M. Wt: 404.4 g/mol
InChI Key: WSGPLSDARZNMCW-LPGRTNKPSA-N
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Description

Scandoside methyl ester is a terpene glycoside.
Scandoside methyl ester has been reported in Oldenlandia herbacea var. herbacea, Gardenia jasminoides, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O11 B113735 Feretoside CAS No. 27530-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9-,10-,11+,12-,13+,14-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGPLSDARZNMCW-LPGRTNKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950211
Record name Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27530-67-2
Record name Scandoside, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27530-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scandoside methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Abundance and Advanced Isolation Strategies for Feretoside

Phytochemical Sourcing of Feretoside

This compound is a natural product extracted from the barks of certain plant species, demonstrating its presence across different botanical families.

Eucommia ulmoides, commonly known as Eucommia, is a significant source of this compound. The barks of E. ulmoides (Eucommiae Cortex) have been traditionally used in Korea, Japan, and China glpbio.commedchemexpress.comtargetmol.com. This compound, along with other phenolic compounds like coniferaldehyde (B117026) glucoside and bartsioside, has been identified in E. ulmoides glpbio.comchemfaces.com. Research indicates that this compound extracted from E. ulmoides can increase the expression of heat shock factor 1 (HSF1) glpbio.comchemfaces.comchemfaces.commedchemexpress.comtargetmol.com.

Feretia apodanthera (Rubiaceae) is another notable botanical source of this compound. This bushy shrub, found across tropical Africa, contains various iridoids in its stem and root barks, including this compound and gardenoside (B7888186) rroij.comscispace.comrroij.comthieme-connect.com. Other iridoids isolated from Feretia apodanthera include geniposidic acid, 10-desacetylasperulosidic acid, 11-methyl ixoside, apodanthoside, and 10-ethyl apodanthoside rroij.comrroij.comthieme-connect.com. Studies have shown that an iridoid glycoside fraction purified from Feretia apodanthera contained this compound, accounting for approximately 29% of the fraction's purity researchgate.netnih.gov.

Beyond Eucommia ulmoides and Feretia apodanthera, this compound has also been reported in other plant species. It has been isolated from Ferula and Scandix species ontosight.ai. Additionally, this compound is found in Phlomoides rotata, a traditional Chinese herbal medicine from the Qinghai–Tibet Plateau, which is known for producing various iridoid compounds mdpi.comresearchgate.netnih.gov. Other iridoid-producing species include Gardenia jasminoides, from which this compound can also be extracted google.commdpi.com. Iridoids, as a class of monoterpenoids, are found in numerous plant families, with their biosynthesis involving a pathway that begins with geranyl pyrophosphate researchgate.netnih.govzenodo.org.

This compound from Feretia apodanthera (Rubiaceae)

Methodological Advances in this compound Extraction and Purification

The isolation and purification of this compound from complex plant matrices rely on sophisticated extraction and chromatographic techniques to ensure high purity and yield.

Modern chromatographic techniques are crucial for the isolation and purification of phytoconstituents like this compound due to the complex nature of plant extracts edubirdie.comunite.itslideshare.net.

Thin Layer Chromatography (TLC): This is a common and relatively simple method for preliminary purification, where separation occurs based on differential distribution between a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile liquid phase rroij.comrroij.comedubirdie.comslideshare.net.

Column Chromatography (CC): This technique is widely used for isolation and purification, often employing a solid adsorbent like silica gel in a vertical column rroij.comrroij.comedubirdie.comslideshare.net.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique offering superior resolution and reproducibility for the separation and purification of various compounds, including iridoid glycosides like this compound chemfaces.comnih.govunite.itresearchgate.net. For instance, reversed-phase HPLC with an octyldecyl silica column has been used for the purification of iridoid glycosides, including this compound, detected at a wavelength of 240 nm nih.gov.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatographic technique that eliminates irreversible adsorption of samples, making it suitable for isolating natural products edubirdie.comresearchgate.netresearchgate.net.

These techniques enable the separation of compounds based on their differential migration rates through a stationary phase by a mobile phase unite.it.

Optimizing extraction procedures is vital for maximizing the yield and quality of bioactive compounds from medicinal plants researchgate.netemanresearch.org. Factors such as solvent type, temperature, time, and liquid-to-solid ratio significantly influence extraction efficiency researchgate.netresearchgate.net.

Solvent Selection: Polar solvents like water, methanol, and ethanol (B145695) are commonly used for extracting this compound, given its solubility characteristics glpbio.comchemfaces.comchemfaces.comgoogle.com. For instance, water extraction at 80°C has been used for Gardenia jasminoides fruit extracts to enrich iridoids mdpi.com. Ethanol is consistently an effective solvent for various extraction methods researchgate.net.

Extraction Methods: Conventional methods like maceration and Soxhlet extraction are employed, though modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer higher yields in shorter times with less solvent researchgate.net.

Purification Steps: After initial extraction, purification often involves steps like decolorization with active carbon and further enrichment using macroporous adsorption resins, followed by desorption with solvents like ethanol to concentrate the iridoids nih.govmdpi.comresearchgate.net. The purity of isolated iridoid glycosides can be determined by methods like RP-HPLC assay nih.gov.

Optimizing these parameters ensures the integrity of bioactive chemicals and maximizes the production of this compound emanresearch.org.

This compound, also known as Scandoside (B1681521) methyl ester (PubChem CID: 442433), is a significant iridoid glycoside found in various plant species. Its isolation and purification are crucial for research and potential applications, given the diverse biological activities associated with iridoids. This article details the natural sources of this compound and explores advanced strategies, including large-scale methodologies, for its isolation.

Elucidation of Feretoside Biosynthesis and Metabolic Pathways

Molecular and Genetic Regulation of Feretoside Biosynthesis

Regulatory Networks and Transcription Factors Influencing this compound Accumulation

While specific transcription factors (TFs) directly and solely responsible for regulating this compound accumulation are not extensively detailed in current literature, general transcription factor families are known to modulate the broader plant secondary metabolism, including iridoid synthesis. Families such as basic helix-loop-helix (bHLH), MYB, and WRKY transcription factors have been highlighted for their roles in regulating key genes within the iridoid synthesis pathway. nih.govresearchgate.net

For instance, studies have shown that the overexpression of the BIS3 (bHLH) gene in Catharanthus roseus can lead to the upregulation of genes like loganic acid O-methyltransferase (LAMT) and secologanin (B1681713) synthase (SLS), resulting in a significant increase in loganic acid accumulation. nih.govresearchgate.net In Phlomoides rotata, genes such as DXS1, IDI1, 8-HGO1, and G10H2, which are associated with iridoid biosynthesis, exhibit specific expression patterns and are strongly correlated with the accumulation of iridoid metabolic components. DXS, being an initial rate-limiting enzyme in the MEP pathway, is critical for terpenoid biosynthesis, and its overexpression has been demonstrated to increase iridoid content. nih.gov The integration of transcriptomic and metabolomic analyses is a key approach to elucidating these complex regulatory networks and understanding the molecular mechanisms underlying iridoid compound accumulation. nih.govresearchgate.net

Environmental and Developmental Influences on this compound Metabolite Accumulation

The accumulation of plant secondary metabolites (SMs), including iridoids like this compound, is a complex process influenced by a combination of internal developmental genetic circuits and external environmental factors. wikipedia.org Environmental variables such as light, temperature, soil water availability, soil fertility, and salinity can significantly impact the biosynthesis and content of these compounds. lipidmaps.orgnih.gov

Detailed research on Phlomoides rotata has demonstrated a direct correlation between soil physical and chemical indicators and the accumulation of various iridoids, including this compound. For example, positive correlations were observed between certain soil nutrients and specific iridoid compounds:

Soil IndicatorCorrelated Iridoid Compound (s)
Alkaline NitrogenGeniposide
Exchangeable CalciumGeniposide
Available PotassiumShanzhiside (B600711)
Available PhosphorusShanzhiside methyl ester

Data derived from studies on Phlomoides rotata. nih.govresearchgate.net

Furthermore, regional variations in environmental conditions can lead to differential accumulation of iridoids. In Phlomoides rotata, this compound, along with catalpin, barlerin, and shanzhiside methyl ester, was found to be highly abundant in samples from the MQ region. Similarly, agnuside, catalpin, 8-epideoxyloganic acid, geniposide, and this compound were observed at high levels in the YS region, highlighting the impact of specific environmental contexts on metabolite profiles. nih.gov

Developmental factors, encompassing the plant's growth stages and internal genetic programming, also play a significant role in modulating secondary metabolite synthesis and accumulation. wikipedia.orgresearchgate.net The precise interplay between these intrinsic and extrinsic factors dictates the final concentration and profile of compounds such as this compound within the plant.

Pharmacological Investigations and Mechanistic Studies of Feretoside

In Vitro Cellular and Molecular Pharmacology of Feretoside

In vitro studies are crucial for elucidating the direct cellular and molecular interactions of compounds like this compound, providing insights into their mechanisms of action and potential therapeutic applications.

Identification of Molecular Targets and Signaling Pathways

Understanding the specific molecular targets and pathways modulated by this compound is fundamental to comprehending its pharmacological profile.

This compound has been identified as a heat shock protein (HSP) inducer, functioning as a cytoprotective agent nmppdb.com.ngontosight.aichemfaces.comchemfaces.com. A key aspect of its mechanism involves the inducible activity on Heat Shock Factor 1 (HSF1) ontosight.aipharmaffiliates.com. HSF1 serves as the primary transcription factor responsible for regulating the heat shock response (HSR) pathway, a critical cellular defense mechanism that ensures proper protein folding and protects cells from various stressors.

Under normal physiological conditions, HSF1 activation is suppressed by its association with chaperone proteins, including HSP70 and HSP90. However, in response to proteotoxic stress, these chaperones disassociate from HSF1, enabling HSF1 to trimerize and translocate to the nucleus, where it stimulates the transcription of HSP genes. Research findings indicate that this compound can increase the expression of HSF1. For instance, at a concentration of 3 µM, this compound was observed to increase HSF1 expression by a factor of 1.153. Other related compounds isolated from Eucommia ulmoides, such as coniferaldehyde (B117026) glucoside, bartsioside, geniposide, geniposidic acid, pinoresinol (B1678388) diglucoside, and liriodendrin, also demonstrated HSF1 induction at the same concentration, with induction factors ranging from 1.041 to 1.214 pharmaffiliates.com. This modulation of HSF1 suggests this compound's role in enhancing cellular resilience and maintaining proteostasis.

Table 1: Effect of this compound and Related Compounds on HSF1 Expression at 3 µM

CompoundHSF1 Expression Increase Factor (at 3 µM) pharmaffiliates.com
This compound1.153
Coniferaldehyde glucoside1.214
Bartsioside1.144
Geniposide1.114
Geniposidic acid1.159
Pinoresinol diglucoside1.041
Liriodendrin1.167

While this compound is a component of Gardenia jasminoides extracts, which have been investigated for their effects on neurological conditions and antidepressant activities, including the regulation of the cAMP signaling pathway and monoaminergic metabolism, direct and specific mechanistic studies detailing this compound's interactions with neurotransmitter systems or its direct modulation of cAMP signaling or monoaminergic systems are not explicitly detailed in the provided search results. A network pharmacology analysis has indicated a potential association between this compound and the cAMP signaling pathway. This suggests a possible indirect or predicted involvement, but further direct experimental evidence is needed to confirm specific interactions and mechanisms.

This compound has been recognized for its anti-inflammatory and antioxidant properties, contributing to its cellular protective functions nih.govmdpi.com. General mechanisms of anti-inflammatory compounds, particularly phenolic compounds like this compound, often involve the reduction of reactive nitrogen and oxygen species, inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) activity, suppression of inflammatory chemokine and cytokine synthesis, and regulation of NF-κB signaling pathways.

Extracts of Gardenia jasminoides, which contain this compound, have demonstrated significant anti-inflammatory and antioxidant effects in cellular models. For instance, in UVB-irradiated HaCaT cells, these extracts were shown to reduce the levels of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β), and to mitigate oxidative stress. These findings suggest that this compound may contribute to these observed anti-inflammatory and antioxidant effects, potentially through the modulation of various enzymes involved in these pathways.

Interactions with Neurotransmitter Systems and Related Pathways (e.g., cAMP signaling, monoaminergic systems)

Cell-Based Assays for Pharmacological Activity Profiling

The pharmacological activity of this compound has been profiled using in vitro cell-based assays, particularly concerning its effects on the heat shock response. Its inducible activity on HSF1 and HSPs has been consistently evaluated in such systems ontosight.aipharmaffiliates.com. Studies have demonstrated that this compound can increase HSF1 expression in a dose-dependent manner pharmaffiliates.com. Importantly, these investigations also assessed cellular cytotoxicity, confirming that the observed HSF1 and HSP induction by this compound occurred without inducing adverse cellular effects pharmaffiliates.com.

Beyond the heat shock response, the anti-inflammatory and antioxidant activities attributed to this compound-containing extracts have also been profiled in cell models. For example, studies using HaCaT cells exposed to UVB irradiation have shown that treatment with these extracts leads to a reduction in inflammatory cytokines (IL-6, IL-1β) and markers of oxidative stress, indicating a beneficial pharmacological activity at the cellular level. These cell-based assays are instrumental in characterizing the efficacy and potency of this compound's biological effects.

Neuroprotective Potential in Preclinical Models

Computational and Systems Pharmacology Approaches

Computational and systems pharmacology approaches provide powerful tools for elucidating the complex interactions of compounds like this compound within biological systems. These methodologies leverage bioinformatics, cheminformatics, and advanced modeling to predict drug-target interactions, analyze molecular pathways, and integrate diverse biological data, offering insights into the multitarget and multipathway nature of many natural compounds.

Network Pharmacology for Multitarget Prediction and Pathway Analysis

Network pharmacology is an interdisciplinary field that integrates systems biology, bioinformatics, and pharmacology to comprehensively investigate drug-target interactions, molecular pathways, and disease networks. This approach represents a significant shift from the conventional "one drug, one target" paradigm to a more holistic "multi-target, multi-pathway" perspective mdpi.com.

This compound has been identified as a significant component in various natural extracts subjected to network pharmacology analyses. For instance, this compound is present in Gardenia jasminoides extract (GFE), which has been studied using network pharmacology in conjunction with pharmacological experiments and proteomics mdpi.comfrontiersin.orgnih.govmdpi.com. These studies aimed to elucidate the effects and potential mechanisms of GFE in mitigating UVB-induced photodamage in HaCaT cells mdpi.com. The iridoid components within GFE, including this compound, were suggested to ameliorate UVB-induced damage potentially by modulating cell cycle-related proteins and signaling pathways mdpi.com.

Furthermore, this compound is a constituent of Zhi-Zi-Hou-Po Decoction, a traditional Chinese medicine formula whose antidepressant mechanisms have been explored using UFLC-Q-TOF/MS-based network pharmacology nih.gov. This research involved identifying the chemical components, collecting potential drug targets and depression-related targets from databases, and constructing molecular signaling and network analyses to predict the underlying mechanisms nih.gov. Similarly, network pharmacology has been applied to investigate the active ingredients of Lamiophlomis rotata, where this compound was among the compounds identified, and its potential key gene targets and mechanisms of action were predicted dntb.gov.uadntb.gov.uadntb.gov.ua. These applications highlight the utility of network pharmacology in deciphering the complex pharmacological landscape of natural compounds like this compound.

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking is a computational technique employed to predict the binding affinity and the specific interaction modes between a small molecule, such as this compound, and a target protein isas.de. Following docking, molecular dynamics (MD) simulations are often utilized to analyze the time-dependent movements and interactions of atoms and molecules, providing crucial insights into the stability of ligand-receptor complexes and the dynamic nature of their binding nih.govisas.deresearchgate.net.

This compound has been included in molecular docking and dynamics simulation studies, particularly in the context of identifying potential therapeutic agents from natural sources. For example, in research focused on screening dipeptidyl peptidase (DPP)-IV inhibitors from Gardenia jasminoides Ellis, this compound was among the compounds subjected to molecular docking to evaluate its interactions with the DPP-IV binding site nih.govmdpi.com. While specific quantitative binding affinity values for this compound were not explicitly detailed in the provided summaries, the study aimed to validate the reliability of docking predictions for active components within the extract nih.gov.

Moreover, studies involving iridoid glycosides, a class of compounds that includes this compound, have demonstrated their suitability for molecular docking and dynamics simulations dntb.gov.uafiralismolecularprecision.com. These computational analyses have indicated "good stability and interactions" and "good binding ability with 25 hub target proteins" for these glycosides, suggesting that this compound, as an iridoid glycoside, is amenable to these methods for characterizing its binding characteristics with potential biological targets dntb.gov.uafiralismolecularprecision.com. These computational results provide a theoretical foundation for further experimental validation of this compound's interactions with various proteins.

Integrated Omics Data Analysis in Pharmacological Research

Integrated omics data analysis involves combining large-scale datasets derived from various molecular levels, such as genomics, transcriptomics, proteomics, and metabolomics mdpi.comnih.govdntb.gov.uaisas.derd-connect.eualtrabio.comchemfaces.com. This comprehensive approach is vital for achieving a holistic understanding of complex biological processes, disease mechanisms, and the multifaceted effects of pharmacological agents mdpi.comnih.govdntb.gov.uaisas.derd-connect.eualtrabio.comchemfaces.com. By integrating information across different omics layers, researchers can gain deeper insights into the regulation and causal relationships among molecules, which is particularly valuable in pharmacological research for identifying potential therapeutic targets and biomarkers mdpi.comnih.govdntb.gov.uaisas.de.

Structure Activity Relationship Sar and Semisynthesis of Feretoside Derivatives

Elucidation of Structure-Activity Relationships for Feretoside Bioactivities

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how a molecule's chemical structure influences its biological activity, guiding the optimization of drug design. semanticscholar.org As an iridoid glycoside, this compound contributes to a class of compounds recognized for their anti-inflammatory, hepatoprotective, neuroprotective, and antioxidant effects. nih.gov

Research has indicated that specific structural features within the iridoid scaffold are important for their bioactivities. For instance, a double bond between carbons C-7 and C-8, as well as hydroxyl substitution at C-5 and methyl substitution at the carboxyl C-11, are considered positive characteristics for anti-inflammatory activity in iridoids. nih.gov The presence or absence of the sugar moiety, or its specific linkage, can also significantly impact bioactivity; for example, some iridoid glycosides show increased activity after hydrolysis, suggesting that the aglycone form might be more active in certain contexts. nih.gov

This compound, alongside related iridoids such as scandoside (B1681521), geniposidic acid, and deacetylasperulosidic acid, has been evaluated for its antioxidant properties, specifically its ability to inhibit LDL-oxidation. In these studies, this compound demonstrated a notable 63.8% inhibition at a concentration of 20 µg/mL, a result comparable to the positive control, probucol, which showed 78.1% inhibition. chem960.com This highlights the importance of the iridoid core and the glycosidic linkage for its antioxidant efficacy. Furthermore, this compound has been observed to induce the activity of heat shock factor 1 (HSF1), suggesting a role in cellular stress response and cytoprotection. nih.gov

Table 1: LDL-Oxidation Inhibition by this compound and Related Iridoids

CompoundConcentration (µg/mL)LDL-Oxidation Inhibition (%) chem960.com
This compound2063.8
Scandoside2062.2
Geniposidic acid2063.3
Deacetylasperulosidic acid2063.8
Probucol (Positive Control)2078.1

Synthetic and Semisynthetic Modifications of the this compound Scaffold

The inherent complexity and specific biological activities of natural products like this compound make them attractive targets for synthetic and semisynthetic modifications. Semisynthesis involves chemically modifying a naturally occurring compound to create derivatives with altered or enhanced properties. This compound itself is recognized as Scandoside methyl ester, implying a methylation modification of the parent compound scandoside. mdpi.com

A notable example of a semisynthetic derivative of this compound is (E)-6-O-(p-coumaroyl) scandoside methyl ester. This compound is formed by the esterification of this compound with a p-coumaroyl group at the C-6 position of the sugar moiety. nih.govwikipedia.org Interestingly, this derivative has been shown to be unstable under certain conditions, such as boiling water, undergoing hydrolysis to yield deacetyl asperulosidic acid methyl ester and this compound. researchgate.net This reversible modification highlights the potential for dynamic structural changes that can influence biological availability and activity.

Evaluation of Bioactivity and Target Specificity of this compound Analogues

The evaluation of this compound analogues involves a systematic assessment of their biological activities and, where possible, their specific molecular targets. This process is typically conducted through a Design-Make-Test-Analyze (DMTA) cycle, where compounds are designed, synthesized, tested in biological assays, and the results are analyzed to inform further modifications. semanticscholar.org

As discussed, this compound and its related iridoids, such as scandoside, geniposidic acid, and deacetylasperulosidic acid, have been evaluated for their antioxidant capacity through LDL-oxidation inhibition assays. chem960.com Beyond general antioxidant properties, the anti-inflammatory effects of iridoids, including those found in Hedyotis diffusa (a source of this compound), have been linked to the suppression of key inflammatory pathways. Specifically, these compounds can inhibit inflammatory cytokines and mediators by modulating the NF-κB and MAPK signaling pathways. mdpi.com This suggests that NF-κB and MAPK pathway components could be direct or indirect targets for this compound analogues designed for anti-inflammatory applications.

The ability of this compound to induce HSF1 activity has also been evaluated, providing a specific cellular target for its cytoprotective effects. nih.gov General evaluation methods for synthetic compounds and their analogues often include a range of in vitro assays, such as cell-based assays to assess anticancer activity, DPPH assays for antioxidant potential, and COX inhibition tests for anti-inflammatory effects. These in vitro findings often precede in vivo studies to confirm efficacy and target specificity in more complex biological systems.

Advanced Analytical Methodologies for Feretoside Characterization and Quantification

High-Resolution Chromatographic Techniques for Feretoside Analysis

Chromatographic methods are fundamental for isolating and analyzing this compound within complex biological or botanical extracts, leveraging differences in physicochemical properties for separation.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UFLC-Q-TOF/MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UFLC-Q-TOF/MS), or its variant High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS), is a powerful hyphenated technique extensively employed for the identification and characterization of natural compounds, including this compound uni.lu. This method combines the high separation efficiency of UPLC or HPLC with the high mass accuracy and fragmentation capabilities of Q-TOF/MS, enabling the precise determination of molecular formulas and the elucidation of structural details through fragmentation patterns uni-freiburg.de.

In the analysis of Gardenia Fructus (GF) samples, which contain this compound, HPLC-Q-TOF/MS has been utilized to identify various components uni.lu. Typical chromatographic conditions for such analyses involve the use of an Eclipse XDB-C18 column with a mobile phase consisting of formic acid-water and acetonitrile (B52724) uni.lu. The flow rate is often set at 1 mL/min, and the column temperature maintained at 25°C uni.lu. UV detection is commonly performed at 238 nm uni.lu. For mass spectrometry, the mass-to-charge ratio (m/z) range can be set from 50 to 1500 nih.gov.

This compound, with a molecular weight of 404.4 Da, has been identified using UPLC-ESI-QTOF-MS/MS, yielding characteristic ions. For instance, in positive ion mode, observed ions include [M+Na] at m/z 427.1212 and [M+K] at m/z 443.0805 nih.gov. The retention time for this compound in such systems has been reported as 5.760 minutes nih.gov.

Table 1: Representative UFLC-Q-TOF/MS Parameters and Findings for this compound

ParameterValueSource
Column TypeEclipse XDB-C18 uni.lu
Mobile PhaseFormic acid-water (0.1:100, v/v) (A) and Acetonitrile (B) uni.lu
Flow Rate1 mL/min uni.lu
Column Temperature25°C uni.lu
UV Detection Wavelength238 nm uni.lu
MS m/z Range50–1500 nih.gov
Molecular Weight (C17H24O11)404.1319 Da nih.gov
Observed Ions (Positive Mode)[M+Na]: 427.1212; [M+K]: 443.0805 nih.gov
Retention Time5.760 min nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

High-Performance Liquid Chromatography (HPLC) HPLC is a widely used technique for the separation, identification, and quantification of this compound, particularly in plant extracts researchgate.netnih.gov. Its versatility allows for both qualitative and quantitative analyses. A typical HPLC method for this compound involves a mobile phase of Methanol-H2O in a ratio of 13:87, a flow rate of 1.0 mL/min, and detection at a wavelength of 235 nm researchgate.net. The analysis is often performed at room temperature researchgate.net. HPLC is also employed for purity assessment, with this compound standards often having a purity exceeding 95.0% by HPLC wikidata.org. The technique is recognized for its ability to identify and quantify iridoid glycosides, a class of compounds to which this compound belongs nih.gov.

Table 2: Representative HPLC Parameters for this compound Quantification

ParameterValueSource
Mobile PhaseMethanol-H2O (13:87) researchgate.net
Flow Rate1.0 mL/min researchgate.net
Column TemperatureRoom Temperature researchgate.net
Detection Wavelength235 nm researchgate.net
Purity (Standard)>95.0% wikidata.org

Gas Chromatography-Mass Spectrometry (GC-MS) While this compound is a glycoside and typically less volatile, making direct GC-MS analysis challenging without derivatization, GC-MS has been applied in the broader analysis of extracts containing iridoids like this compound uni.lu. GC-MS is primarily suited for volatile and semi-volatile compounds chem960.commdpi-res.com. In the context of Feretia apodanthera extracts, which contain this compound, GC-MS has been used for identifying functional groups and unknown compounds uni.lu. If this compound or its aglycone is derivatized to increase volatility, GC-MS could provide valuable information on its presence and fragmentation patterns.

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Quantification

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound and for its quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy, including both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), is a cornerstone in the structural elucidation of natural products such as this compound mdpi.comresearchgate.netbohrium.comlipidmaps.orgnih.govnih.gov. NMR provides detailed insights into the connectivity of atoms within a molecule and their spatial arrangement nih.gov.

For this compound, ¹H NMR and ¹³C NMR spectra have been extensively used to determine its chemical structure mdpi.combohrium.comnih.gov. The analysis of ¹³C NMR spectra, in particular, has been applied to confirm the structure of this compound, along with other iridoid glycosides like Gardenoside (B7888186), isolated from sources such as Feretia apodanthera bohrium.com. NMR data provides characteristic chemical shifts and coupling constants, which are unique fingerprints for a compound's structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) further aid in assigning complex spectral data and confirming connectivity researchgate.net.

Mass Spectrometry (MS) and Tandem MS for Metabolite Identification

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are critical tools for the identification and structural characterization of this compound, especially in complex mixtures uni.luuni-freiburg.deciteab.comnmppdb.com.ng. MS provides information on the molecular weight of the compound, while tandem MS (MS/MS or MSⁿ) offers fragmentation patterns that are crucial for elucidating its structure and confirming the presence of specific substructures uni-freiburg.de.

As highlighted in the UFLC-Q-TOF/MS section, MS plays a vital role in determining the molecular formula and identifying characteristic ions of this compound uni.lunih.gov. For instance, this compound (C17H24O11) has a molecular weight of 404.1319 Da, and its analysis by UPLC-ESI-QTOF-MS/MS can reveal adducts such as [M+Na] at m/z 427.1212 and [M+K] at m/z 443.0805 nih.gov. Chemical ionization mass spectrometry has also been employed for iridoids, including this compound, providing further structural insights nih.gov. The fragmentation patterns obtained from MS/MS experiments are compared with databases or predicted fragmentation pathways to confidently identify metabolites uni-freiburg.de.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its containing extracts uni.lunih.govwikidata.orgresearchgate.net. FTIR spectra provide characteristic absorption bands corresponding to the vibrations of different chemical bonds within the molecule.

In the analysis of natural compounds, including those found in Feretia apodanthera extracts where this compound is present, FTIR has been used to identify functional groups such as aromatics, ethers, esters, alcohols, alkanes, ketones, alkenes, alkynes, amines, and carboxylic acids uni.lu. A typical FTIR analysis is performed over a frequency range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹ researchgate.net. While FTIR may not provide the detailed structural information of NMR or MS, it serves as a rapid and effective method for confirming the general class of compounds and the presence of key functional moieties, aiding in the initial characterization and quality control of this compound and its related substances.

Development and Validation of Quantitative Analytical Methods for this compound in Complex Matrices

The development of robust and validated quantitative analytical methods for this compound is paramount, particularly when dealing with complex matrices such as plant extracts. These matrices often contain numerous endogenous components, including fats, pigments, and other phytochemicals, which can interfere with analytical signals, leading to matrix effects like ionization suppression or enhancement in mass spectrometry nih.gov. Addressing these interferences is critical for achieving accurate and reproducible results.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary technique employed for the quantitative analysis of this compound. A common HPLC method reported for this compound involves a mobile phase of Methanol-H2O at a ratio of 13:87, a flow rate of 1.0 mL/min, and detection at a wavelength of 235 nm at room temperature chem960.com. Variations of HPLC, such as HPLC with Diode Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD), are also utilized for the analysis of iridoids, including those structurally related to this compound .

For enhanced sensitivity and selectivity, liquid chromatography coupled with mass spectrometry (LC-MS) is extensively used. Techniques like Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS/MS) are employed for comprehensive herbal metabolomic analysis, enabling the characterization of compounds and the identification of their fragmentation pathways in complex botanical samples nih.gov. LC-ESI-High Resolution Mass Spectrometry (LC-HRMS) further aids in identification and quantification by providing precise molecular weight and accurate mass data for molecular formula determination nmppdb.com.ng. LC-MS/MS is recognized for its high specificity, sensitivity, and throughput in quantitative analysis of analytes in biological matrices nih.gov.

Sample Preparation and Matrix Effects: To mitigate matrix effects in LC-MS analysis, effective sample preparation and clean-up procedures are indispensable. Methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with solid-phase extraction (SPE) are crucial for reducing co-extractives from complex matrices, thereby improving the reliability of quantitative results wikipedia.org. Micro-extraction on packed sorbent (MEPS) is another miniaturized SPE technique that offers advantages in handling small sample volumes and reusability of cartridges wikipedia.org. Strategies like internal standardization (using stable isotope-labeled analytes) or standard addition are also applied to correct for matrix effects and ensure accuracy in quantitative LC-MS analyses nih.gov.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 proton nuclear magnetic resonance (¹³C-NMR), plays a vital role in the structural elucidation of iridoid glycosides like this compound. This technique helps in confirming the chemical structure of isolated compounds from plant extracts, such as those from Feretia apodanthera nih.gov. Both one-dimensional (1D-NMR) and two-dimensional (2D-NMR) experiments are routinely performed for detailed structural assignments.

Table 1: Representative Analytical Parameters for this compound Quantification by HPLC

ParameterTypical Value/ConditionReference
Mobile PhaseMethanol-H2O (13:87) chem960.com
Flow Rate1.0 mL/min chem960.com
Column TemperatureRoom Temperature chem960.com
Detection Wavelength235 nm chem960.com
Detection MethodUV/DAD, ELSD, MS (e.g., ESI-QTOF-MS/MS, HRMS) nih.govnmppdb.com.ng
Sample Clean-upQuEChERS with SPE, MEPS wikipedia.org
Matrix Effect ControlInternal Standardization, Standard Addition nih.gov

Applications in Quality Control and Phytochemical Standardization of this compound-Containing Extracts

This compound is naturally found in several plant species, including the barks of Eucommia ulmoides chem960.com and Feretia apodanthera nih.gov, as well as in Gardenia jasminoides , Borreria verticillata, and Oldenlandia difusa. Its presence and concentration are critical for the quality and potential efficacy of extracts derived from these plants.

Quality Control (QC) and Standardization: Quality control and standardization are essential processes in the production of herbal medicines and extracts to ensure their safety, efficacy, and consistency. For this compound-containing extracts, these processes involve:

Phytochemical Screening: This involves identifying and quantifying bioactive compounds, such as iridoid glycosides like this compound, present in the plant material.

Purity Assessment: Analytical methods are used to determine the purity of isolated this compound or its content within a complex extract. For instance, this compound standards are often available with purities exceeding 98% or HPLC purity ≥95.0% chem960.com. In a study of an iridoid glycoside extract from Feretia apodanthera, this compound constituted 29% of the 78.5% pure extract nih.gov.

Batch-to-Batch Consistency: Validated analytical methods are crucial for ensuring that different batches of this compound-containing products maintain consistent levels of the compound, thereby guaranteeing uniform quality and therapeutic effects.

Regulatory Compliance: Standardization efforts help herbal products meet the stringent regulatory requirements of various health authorities, fostering consumer confidence and acceptance.

The application of advanced analytical methodologies ensures that this compound-containing extracts are accurately characterized and quantified, providing a scientific basis for their quality control and standardization in the herbal and pharmaceutical industries.

Table 2: Natural Sources and Reported this compound Content (Example)

Plant SpeciesPlant PartReported this compound Content / Purity (if available)Reference
Eucommia ulmoidesBarksNot specified, but a source of this compound chem960.com
Feretia apodantheraStem barks, flowers29% in a 78.5% pure iridoid glycoside extract nih.gov
Gardenia jasminoidesNot specifiedPresent
Borreria verticillataRootsPresent
Oldenlandia difusaNot specifiedPresent

Toxicological Assessment and Safety Pharmacology of Feretoside

General Toxicology Studies of Feretoside

General toxicology studies are fundamental in assessing the potential hazards of a compound. These studies typically involve evaluating acute, sub-acute, and sub-chronic effects in animal models.

Acute Toxicity Evaluations

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance over a short observation period, typically 14 days nih.gov. For extracts of Feretia apodanthera, which contain iridoid glycosides like this compound, acute toxicity tests have been conducted. Oral administration of Feretia apodanthera extracts to mice at doses up to 5760 mg/kg did not result in any observed deaths, indicating a high median lethal dose (LD50) estimated to be greater than 3,000 mg/kg body weight researchgate.netwikidata.org. Similarly, a study on Feretia apodanthera extracts at 5000 mg/Kg showed no effect on the behavioral properties of rats and no observed mortality researchgate.netresearchgate.net.

In in vitro cytotoxicity assessments, incubation of 3T3 cell lines with aqueous extracts of Feretia apodanthera did not induce cell toxicity up to 20 mM, while the alkaloid fraction showed no toxicity up to 5 mM. Higher concentrations of these extracts led to cell death, with half maximal inhibitory concentration (IC50) values of 39.41 ± 0.95 mM for the aqueous extract and 38.45 ± 1.64 mM for the alkaloid fraction, respectively researchgate.netresearchgate.net.

The following table summarizes key findings from acute toxicity evaluations of Feretia apodanthera extracts:

Study ModelSubstance TestedRoute of AdministrationHighest Dose TestedObserved OutcomeLD50 (Estimated)
MiceF. apodanthera extract (iridoid glycosides)Oral5760 mg/kgNo death>3000 mg/kg researchgate.netwikidata.org
RatsF. apodanthera extractOral5000 mg/kgNo behavioral effect, no deathNot specified, but high researchgate.netresearchgate.net

Sub-acute and Sub-chronic Toxicity Studies

Sub-acute toxicity studies involve repeated administration of a substance for a duration ranging from 14 to 28 days, while sub-chronic studies typically extend from 28 to 90 days, and in some cases, up to 12 months nih.govnih.govuni.lu. These studies aim to identify potential long-term effects on target organs and characterize dose-response relationships nih.gov.

For Feretia apodanthera extracts, a repeat-dose oral toxicity study administered 750 mg/kg body weight daily to rats for 28 days. This study did not report any adverse effects, contributing to the understanding of the extract's safety profile under repeated exposure researchgate.net. However, specific sub-acute or sub-chronic toxicity data for isolated this compound are not extensively documented in the available literature. General principles for such studies involve monitoring body weight, organ weights, hematological and biochemical parameters, and conducting histopathological examinations nih.govuni.lu.

Species Selection and Route of Administration Considerations in Toxicology

The selection of appropriate animal species and the route of administration are critical aspects of toxicology studies to ensure the relevance and reliability of findings for human safety researchgate.netnih.gov. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend using at least two mammalian species, typically one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or rabbit), to enhance the predictability of potential human toxicity nih.govnih.gov. Rats are frequently chosen as the rodent model, and rabbits are often used as the non-rodent model, particularly for developmental and reproductive toxicology (DART) studies frontiersin.org.

The route of administration in nonclinical toxicology studies should generally align with the intended clinical route for human use nih.govwikipedia.orgfrontiersin.orglabsolu.ca. For orally intended substances, oral administration is the preferred route in animal studies nih.gov. This approach helps to accurately assess systemic exposure and potential toxic effects relevant to human exposure frontiersin.org.

Organ-Specific Toxicity Profiling and Mechanisms

Detailed organ-specific toxicity profiling for isolated this compound is not extensively available in the current scientific literature. Most information pertains to the broader extracts from which this compound is derived. For instance, while studies on Feretia apodanthera extracts have shown no significant adverse effects on behavioral properties or mortality in rats researchgate.netresearchgate.net, specific data on how this compound itself might impact individual organs are limited.

In a broader context, some research indicates that this compound, when extracted from Eucommia ulmoides, acts as a heat shock protein (HSP) inducer and exhibits cytoprotective properties cenmed.combohrium.comnih.govnih.gov. This suggests a potential beneficial mechanism at a cellular level, but it does not directly provide a profile of organ-specific toxicity. The general understanding of iridoid glycosides, a class to which this compound belongs, often highlights their diverse pharmacological activities, but specific toxicological mechanisms for individual compounds like this compound require further investigation researchgate.net.

Genotoxicity, Mutagenicity, and Carcinogenicity Assessment (where applicable)

Assessments for genotoxicity, mutagenicity, and carcinogenicity are crucial for evaluating the long-term safety of a compound. Genotoxicity studies, often conducted for small molecule drugs, typically include tests for gene mutations in bacteria (e.g., Ames test) and assays in mammalian or rodent cells to detect chromosomal damage nih.govnih.gov. The Ames test, for example, is used to determine a substance's potential to induce gene mutations nih.gov.

For this compound specifically, direct data on its genotoxic, mutagenic, or carcinogenic potential are scarce. However, a review mentioning natural products from the Gentiana genus, which can contain this compound, broadly states that these products show "no significant animal toxicity, cytotoxicity or genotoxicity" wikidata.org. This is a general observation for the genus and not a direct assessment of isolated this compound. Carcinogenicity studies are typically performed later in drug development and may not be warranted for all compounds, especially those administered infrequently or for short durations, or for certain advanced indications nih.gov.

Immunotoxicity and Photosafety Evaluation (where indicated)

Immunotoxicity evaluations assess a substance's potential to adversely affect the immune system. Photosafety evaluations, on the other hand, determine if a compound can cause adverse reactions when exposed to light, particularly ultraviolet (UV) radiation . While general guidelines for photosafety assessment exist , and some plant constituents are known to be phototoxic to microorganisms wikidata.org, specific data regarding the immunotoxicity or photosafety of isolated this compound are not detailed in the provided search results. Comprehensive toxicological profiles for novel compounds would typically include these assessments if indicated by their chemical structure, intended use, or preliminary findings.

Future Perspectives and Translational Research for Feretoside

Integration of Multi-Omics Data in Feretoside Research (Genomics, Proteomics, Metabolomics)

The integration of multi-omics data, encompassing genomics, proteomics, and metabolomics, offers a comprehensive lens through which to understand the intricate biological mechanisms associated with natural products like this compound chem960.com. This holistic approach can revolutionize the discovery of novel compounds and their targets by providing a systems-level understanding of biological processes chemfaces.comchem960.com.

Genomics can be employed to identify the biosynthetic gene clusters (BGCs) responsible for this compound production in its native plant sources or engineered microbial hosts. By sequencing and analyzing the genomes of this compound-producing organisms, researchers can elucidate the genetic pathways and regulatory elements involved in its biosynthesis ontosight.aiglpbio.commedchemexpress.compharmaffiliates.comnih.gov. This genomic insight is crucial for understanding the evolutionary history of natural product pathways and for guiding metabolic engineering efforts glpbio.comchembase.cn.

Transcriptomics provides dynamic information about gene expression levels, revealing which genes are actively transcribed under specific conditions, such as in response to environmental stimuli or during different developmental stages of the producing organism. For this compound, transcriptomic analysis could pinpoint the genes upregulated during periods of high this compound synthesis, offering targets for genetic manipulation to enhance yield medchemexpress.compharmaffiliates.comnih.govchemblink.com.

Proteomics focuses on the identification and quantification of proteins, including the enzymes involved in the this compound biosynthetic pathway. By understanding the protein machinery, researchers can gain insights into the catalytic steps and potential bottlenecks in production. Proteomic studies can also identify protein targets that this compound interacts with in biological systems, shedding light on its mechanism of action medchemexpress.comchem960.compharmaffiliates.comchemblink.com.

Metabolomics provides a snapshot of the small molecule metabolites present in a biological system, offering direct insights into the final products of metabolic pathways and their physiological effects. In this compound research, metabolomics can confirm the presence and quantity of this compound and its precursors or derivatives, and help to identify biomarkers of its activity or efficacy ontosight.aimedchemexpress.compharmaffiliates.comnih.govchemblink.com.

The combined analysis of these omics datasets, often facilitated by advanced bioinformatics and computational tools, allows for the unraveling of complex regulatory networks, the identification of candidate genes, proteins, and metabolites, and the discovery of potential biomarkers or targets for therapeutic intervention chemfaces.comchem960.compharmaffiliates.comnih.gov. For example, multi-omics approaches have been successfully applied to understand the biosynthesis of iridoid compounds, a class to which this compound belongs, in medicinal plants like Phlomoides rotata chemblink.com.

Advanced Computational Modeling and Artificial Intelligence in this compound Discovery

Advanced computational modeling and artificial intelligence (AI), particularly machine learning (ML) and deep learning (DL), are rapidly transforming natural product drug discovery by accelerating data analysis, predicting biological activities, and optimizing molecular designs . These technologies offer a powerful means to overcome the labor-intensive and time-consuming limitations of traditional research.

Molecular Docking and Molecular Dynamics Simulations can be employed to predict how this compound interacts with potential biological targets at a molecular level. These simulations can provide insights into binding affinities, active site interactions, and conformational changes, aiding in target identification and validation.

Machine Learning Algorithms can be trained on vast datasets of chemical structures and biological activities to predict the potential therapeutic effects of this compound or its derivatives. This includes predicting drug-target interactions (DTI), biological activity, and even potential side effects, thus streamlining the lead optimization process . AI can also assist in the de novo design of novel this compound-inspired molecules with improved properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish relationships between the chemical structure of this compound and its biological activity. These models can guide the synthesis of new derivatives with enhanced potency or selectivity.

Generative AI platforms are emerging tools that can design novel medicinal molecules, including those inspired by natural products, by learning from existing chemical spaces. This could lead to the discovery of this compound analogs with optimized pharmacological profiles.

The integration of computational omics technologies with AI allows for improved detection of natural product-related chemical compound classes and can combine existing biosynthetic gene cluster (BGC)-metabolite matching approaches with substructure and chemical class predictions . This synergistic approach can significantly accelerate the identification and characterization of this compound's potential therapeutic applications.

Sustainable Production of this compound via Synthetic Biology and Metabolic Engineering

The traditional isolation of natural products from their native sources often faces challenges such as low yields, environmental impact, and seasonal variability. Synthetic biology and metabolic engineering offer promising avenues for the sustainable and efficient production of this compound.

Engineering Microbial Hosts: This involves transferring and expressing the biosynthetic genes for this compound into easily cultivable microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria) ontosight.aichembase.cn. These "microbial cell factories" can be engineered to produce this compound in a controlled environment, potentially at higher yields and lower costs than traditional extraction methods ontosight.aichembase.cn. Examples include the successful microbial production of artemisinin (B1665778) and vanillin (B372448) chembase.cn.

Metabolic Pathway Elucidation and Optimization: Researchers can use systems biology tools to map out the entire biosynthetic pathway of this compound, identifying key enzymes and regulatory steps medchemexpress.comchemblink.com. Metabolic engineering then involves strategically manipulating these pathways, for instance, by overexpressing rate-limiting enzymes, knocking out competing pathways, or introducing heterologous genes to funnel metabolic flux towards this compound production chemblink.com.

Combinatorial Biosynthesis and Mutasynthesis: These synthetic biology approaches aim to create novel "unnatural" natural products by combining biosynthetic genes from different sources or by feeding microbial strains with chemically synthesized intermediate analogs chembase.cn. This could lead to the generation of this compound analogs with improved bioactivity or physicochemical properties.

Plant Cell Culture Engineering: For plant-derived compounds like this compound, engineering plant cell cultures offers an alternative to whole-plant cultivation, providing a controlled system for biosynthesis. This approach can overcome issues related to environmental factors and resource availability.

By applying these synthetic biology and metabolic engineering strategies, the production of this compound can become more scalable, cost-effective, and environmentally friendly, ensuring a consistent supply for research and potential therapeutic development.

Collaborative Research Frameworks and Open Science Initiatives

Advancing complex scientific endeavors, such as natural product drug discovery, significantly benefits from collaborative research frameworks and open science initiatives. These approaches foster interdisciplinary and international cooperation, leading to more robust, transparent, and impactful research.

Interdisciplinary Collaboration: this compound research, spanning phytochemistry, pharmacology, molecular biology, computational science, and synthetic biology, necessitates the integration of diverse expertise. Collaborative frameworks can facilitate the sharing of knowledge, resources, and techniques across these disciplines, accelerating discovery and innovation.

Open Science Principles: Embracing open science means making research publications, data, and methodologies freely available and accessible to the broader scientific community and the public.

Open Access Publications: Ensuring that research findings on this compound are published in open-access journals allows for wider dissemination and faster uptake of new knowledge.

Open Data Sharing: Establishing shared repositories for this compound-related data (e.g., chemical characterization, biological activity, omics data) promotes reproducibility, enables meta-analyses, and allows other researchers to build upon existing work. This also includes sharing protocols and experimental designs.

Open-Source Tools: Developing and sharing open-source computational tools and software for analyzing this compound data (e.g., for cheminformatics, bioinformatics, or molecular modeling) can democratize access to advanced analytical capabilities and foster community-driven improvements.

These initiatives enhance transparency, improve the quality and reproducibility of research, and accelerate the discovery process by leveraging the collective intelligence of the global scientific community. Platforms like the Open Science Framework (OSF) exemplify how such collaborative environments can be established.

Strategies for Bridging Preclinical this compound Research to Clinical Trials

Translating promising preclinical findings of natural products like this compound into successful clinical trials is a complex and often challenging process. Effective strategies are crucial to bridge this gap and maximize the likelihood of clinical success.

Rigorous Preclinical Data Generation: Before advancing to clinical trials, comprehensive and robust preclinical data on this compound's efficacy, mechanism of action, and preliminary ADME (Absorption, Distribution, Metabolism, Excretion) properties are essential. This includes using appropriate in vitro and in vivo models that have strong clinical predictive validity.

Standardized Protocols and Quality Control: Implementing standardized protocols for this compound extraction, purification, and characterization is critical to ensure consistency and reproducibility of results across different studies and laboratories. This includes rigorous quality control of the natural product material itself.

Understanding Biotransformation: It is vital to track the actual bioactive compounds, which may be generated from this compound precursors by the host or its gut microbiota. These biotransformations can differ between models and humans, affecting the replicability of results.

Translational Model Development: Developing and utilizing highly translatable preclinical models that accurately replicate human disease mechanisms is paramount. This involves careful selection of animal models and in vitro systems that closely mimic human physiology and pathology relevant to this compound's intended therapeutic application.

Computational and AI-driven Prediction: Computational models and AI can play a significant role in predicting clinical trial outcomes, optimizing dosing regimens, and identifying potential toxicities, thereby reducing risks and accelerating development timelines.

Regulatory Pathway Navigation and Partnerships: Engaging with regulatory bodies early in the development process and establishing clear regulatory pathways is crucial. Forming strategic partnerships between academic institutions, industry, and funding agencies can provide the necessary resources, expertise, and infrastructure to navigate the complex journey from preclinical research to clinical development. Prioritizing clinical trials based on strong, convergent preclinical data and current public health needs will enhance their informativeness and ultimate impact.

These strategies, when thoughtfully implemented, will enhance the knowledge gained from this compound research and facilitate its translation into effective therapeutic interventions.

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for isolating Feretoside from plant sources, and how do source discrepancies (e.g., Eucommia vs. Gardenia) impact isolation efficiency?

  • Methodological Answer : this compound is typically isolated via methanol extraction followed by chromatographic separation (e.g., column chromatography). However, plant source discrepancies (ecommia bark vs. Gardenia ) may affect yield due to variations in secondary metabolite profiles. Researchers should cross-validate plant material taxonomy using botanical databases and optimize solvent systems (e.g., polarity gradients) for target compound specificity. Include purity verification via HPLC (retention time comparison) and NMR spectroscopy .

Q. Which analytical techniques are most reliable for quantifying this compound purity and structural confirmation?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity, using a C18 column and acetonitrile/water mobile phase . Structural confirmation requires tandem techniques: NMR (1H/13C for glycosidic linkage analysis) and mass spectrometry (MS) for molecular weight validation (404.37 g/mol ). Cross-reference spectral data with published libraries (e.g., Journal of Natural Products ).

Q. What are the established storage conditions to maintain this compound stability in solvent formulations?

  • Methodological Answer : this compound in DMSO (4.8 mg/mL) should be stored at -80°C for long-term stability (1 year), while lyophilized powder remains stable at -20°C for 3 years . Avoid freeze-thaw cycles; aliquot stocks to prevent degradation. Validate stability via periodic HPLC analysis to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported HSP induction efficacy (e.g., HSF1 expression variations of 1.041–1.214x)?

  • Methodological Answer : Address variability by standardizing cell lines (e.g., HEK293 vs. HeLa), exposure duration, and this compound concentrations (dose-response curves). Include positive controls (e.g., known HSP inducers) and validate HSF1 activation via Western blotting or luciferase reporter assays. Replicate experiments across independent labs to mitigate batch effects .

Q. What strategies optimize this compound bioavailability in in vivo models, given its solubility limitations?

  • Methodological Answer : Use nanoformulations (e.g., liposomes or polymeric nanoparticles) to enhance aqueous solubility and tissue penetration. Assess pharmacokinetics via LC-MS/MS to measure plasma half-life and organ distribution. Compare oral vs. intravenous administration in rodent models, adjusting dosages based on body surface area calculations .

Q. How should conflicting data on this compound’s plant origins be reconciled in phylogenetic or biosynthesis studies?

  • Methodological Answer : Perform metabolomic profiling of Eucommia and Gardenia species to identify this compound biosynthetic pathways. Use RNA sequencing to compare gene expression of putative enzymes (e.g., glycosyltransferases). Phylogenetic analysis of related species can clarify evolutionary divergence in metabolite production .

Q. What statistical approaches are critical for validating this compound’s cytoprotective effects across heterogeneous datasets?

  • Methodological Answer : Apply mixed-effects models to account for inter-experimental variability (e.g., cell culture conditions). Use meta-analysis to aggregate data from multiple studies, calculating effect sizes with 95% confidence intervals. Sensitivity analysis can identify outliers or confounding variables (e.g., solvent carriers) .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in this compound studies when replicating protocols from literature with incomplete methodological details?

  • Methodological Answer : Contact original authors for supplementary protocols (e.g., exact chromatographic gradients). Use open-source platforms like Protocols.io to document deviations. Validate critical steps (e.g., extraction efficiency) via internal pilot studies and report negative results to highlight procedural sensitivities .

Q. What in silico tools are suitable for predicting this compound’s molecular targets beyond HSP induction?

  • Methodological Answer : Employ molecular docking software (e.g., AutoDock Vina) to screen against protein databases (PDB). Combine with transcriptomic data (RNA-seq) from treated cells to identify differentially expressed pathways. Validate predictions via CRISPR knockout or siRNA silencing of candidate targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.